molecular formula C10H11N3O B12436486 2-Hydrazinyl-6-methoxyquinoline

2-Hydrazinyl-6-methoxyquinoline

Cat. No.: B12436486
M. Wt: 189.21 g/mol
InChI Key: BPRMLDFPJIYYAJ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-methoxyquinoline typically involves the reaction of 6-methoxyquinoline with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

6-Methoxyquinoline+Hydrazine HydrateThis compound\text{6-Methoxyquinoline} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 6-Methoxyquinoline+Hydrazine Hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Microwave-assisted synthesis, in particular, has gained popularity due to its ability to reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-methoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Substitution reactions can occur at the hydrazinyl or methoxy groups, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-methoxyquinoline involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can induce the production of reactive oxygen species (ROS), which in turn cause oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(6-methoxyquinolin-2-yl)hydrazine

InChI

InChI=1S/C10H11N3O/c1-14-8-3-4-9-7(6-8)2-5-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)

InChI Key

BPRMLDFPJIYYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)NN

Origin of Product

United States

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